molecular formula C15H21ClN2O4S B4076317 1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid

1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid

Cat. No.: B4076317
M. Wt: 360.9 g/mol
InChI Key: FKRUGVMGFJYOIU-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid is a compound that combines a piperazine derivative with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine typically involves the reaction of 4-chlorothiophenol with 3-chloropropylamine to form 3-(4-chlorophenylthio)propylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on serotonin receptors, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine is unique due to the presence of both a piperazine ring and a sulfanylpropyl group, which confer specific chemical reactivity and biological activity. This combination of features makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2S.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;3-1(4)2(5)6/h2-5,15H,1,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRUGVMGFJYOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
Reactant of Route 2
1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
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1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
Reactant of Route 4
1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
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1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid

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